4-Methoxy-3-methylbiphenyl
CAS No.:
Cat. No.: VC17437034
Molecular Formula: C14H14O
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14O |
|---|---|
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 1-methoxy-2-methyl-4-phenylbenzene |
| Standard InChI | InChI=1S/C14H14O/c1-11-10-13(8-9-14(11)15-2)12-6-4-3-5-7-12/h3-10H,1-2H3 |
| Standard InChI Key | OFRLFBNTGXOFPC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=CC=CC=C2)OC |
Introduction
Molecular Structure and Chemical Identity
IUPAC Nomenclature and Structural Features
The systematic name 4-methoxy-3-methylbiphenyl reflects the substitution pattern on the biphenyl scaffold. The methoxy group occupies the para position (C4) of the first phenyl ring, while the methyl group is meta (C3) to the inter-ring bond on the second phenyl ring . This arrangement distinguishes it from closely related isomers, such as 4'-methoxy-2-methylbiphenyl (CAS 92495-54-0), where substituents are positioned on different rings .
The molecular formula is C₁₄H₁₄O, with a molar mass of 198.26 g/mol . The biphenyl core ensures planarity, while substituents influence electronic distribution and steric interactions. Computational models predict a dihedral angle between phenyl rings of approximately 30°–45°, typical for non-coplanar biphenyl systems .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct aromatic proton environments. For example, 4-methoxy-2'-methylbiphenyl exhibits ¹H NMR signals at δ 7.64 (d, J = 8 Hz, 2H), 7.56 (d, J = 8 Hz, 2H), and 2.26 (s, 3H) for the methyl group . In 4-methoxy-3'-methylbiphenyl, the meta-methyl group would likely produce a singlet near δ 2.3–2.4, while methoxy protons resonate as a singlet at δ 3.8–3.9 .
Synthetic Pathways and Catalytic Methods
Suzuki-Miyaura Cross-Coupling
The most robust synthesis route involves palladium-catalyzed Suzuki-Miyaura cross-coupling, a method widely used for biphenyl derivatives . A representative protocol includes:
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Reactants:
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4-Bromoanisole (methoxy-bearing aryl bromide)
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3-Methylphenylboronic acid (methyl-substituted boronic acid)
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Catalytic System:
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Conditions:
This method’s efficiency is attributed to the ligand’s ability to stabilize palladium intermediates, enabling coupling at ambient conditions .
Alternative Approaches
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Ullmann Coupling: Copper-mediated coupling of iodobenzene derivatives, though less efficient than palladium catalysis.
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Grignard Reactions: Limited applicability due to incompatibility with methoxy groups under basic conditions.
Physicochemical Properties
Physical State and Solubility
4-Methoxy-3-methylbiphenyl is a colorless liquid at room temperature . Its solubility profile includes:
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High solubility in organic solvents (e.g., THF, dichloromethane).
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Low solubility in water (<0.1 mg/mL), consistent with its hydrophobic biphenyl core .
Thermal Stability
Differential scanning calorimetry (DSC) of similar biphenyls shows decomposition temperatures exceeding 250°C, suggesting moderate thermal stability .
Industrial and Research Applications
Pharmaceutical Intermediate
Biphenyl derivatives serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The methoxy and methyl groups enhance lipophilicity, aiding blood-brain barrier penetration .
Materials Science
In liquid crystal displays (LCDs), alkyl- and alkoxy-substituted biphenyls optimize mesophase behavior. The methyl group in 4-methoxy-3-methylbiphenyl may reduce melting points compared to unsubstituted analogs .
Future Directions
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Regioselective Synthesis: Developing catalysts to improve yields of 3-methyl isomers.
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Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
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Environmental Impact: Assessing biodegradation pathways to address persistence concerns.
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